molecular formula C6H12FNO B2567185 4-(Fluoromethyl)piperidin-4-ol CAS No. 1254031-75-8

4-(Fluoromethyl)piperidin-4-ol

Cat. No.: B2567185
CAS No.: 1254031-75-8
M. Wt: 133.166
InChI Key: YCPQAJYOWNDWAT-UHFFFAOYSA-N
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Description

“4-(Fluoromethyl)piperidin-4-ol” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .

Mechanism of Action

While the specific mechanism of action for “4-(Fluoromethyl)piperidin-4-ol” is not available, it is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

The safety information for “4-(Fluoromethyl)piperidin-4-ol” indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

4-(fluoromethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQAJYOWNDWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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